1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride

Description

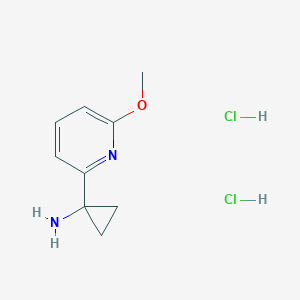

1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride (CAS: 194658-13-4) is a cyclopropane-containing amine derivative with a methoxy-substituted pyridine ring. Its molecular formula is C₉H₁₄Cl₂N₂O, and it features a cyclopropane ring directly attached to an amine group, which is further substituted with a 6-methoxypyridin-2-yl moiety. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical applications, particularly in drug discovery targeting neurological or metabolic pathways .

The compound’s structural uniqueness lies in the combination of a rigid cyclopropane ring and a methoxypyridine group, which may influence its binding affinity to biological targets such as enzymes or receptors.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(6-methoxypyridin-2-yl)cyclopropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c1-12-8-4-2-3-7(11-8)9(10)5-6-9;;/h2-4H,5-6,10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGONELSXQWUTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2(CC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride involves several steps. One common method includes the reaction of 6-methoxypyridine with cyclopropanamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production costs while maintaining the quality of the final product .

Chemical Reactions Analysis

1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Ethylamine vs. Cyclopropanamine : The ethylamine analog (similarity 1.00) lacks the cyclopropane ring, likely reducing steric hindrance and altering metabolic stability .

- Chiral Derivatives : Enantiomers like the (S)-ethylamine variant (similarity 0.98) highlight the importance of stereochemistry in receptor interactions, though specific activity data are unavailable .

- Pyrimidine vs.

Key Observations :

Biological Activity

1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound with significant pharmaceutical potential, particularly as a precursor in the synthesis of various therapeutic agents. Its unique structure, characterized by a cyclopropanamine core and a methoxypyridine substituent, enhances its biological activity and makes it a subject of interest in drug development.

- Molecular Formula: C9H14Cl2N2O

- Molecular Weight: Approximately 237.13 g/mol

The compound is known for its reactivity, particularly in nucleophilic substitutions and cyclization reactions, which are critical for synthesizing biologically active molecules. The methoxypyridine moiety contributes to its electrophilic properties, facilitating further chemical derivatization.

This compound has been investigated for its interaction with specific molecular targets, notably Interleukin-1 Receptor Associated Kinase 4 (IRAK4). This kinase plays a crucial role in inflammatory and immune responses. The compound's ability to inhibit IRAK4 suggests its potential application in treating autoimmune disorders and inflammatory diseases .

In Vitro Studies

Preliminary studies indicate that this compound effectively modulates immune responses by inhibiting the activity of IRAK4. The binding affinity and inhibitory effects on target proteins have been characterized through various assays, showcasing its potential as a therapeutic agent.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar cyclopropanamine derivatives:

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride | Substituted cyclopropanamine with different pyridine substitution | Potentially different biological activity profile |

| 1-(3-Pyridyl)cyclopropanamine dihydrochloride | Cyclopropanamine with a pyridine ring at position 3 | Variations in receptor binding characteristics |

| 1-(5-Methylpyridin-2-yl)cyclopropanamine | Similar cyclopropane structure with methyl substitution | May exhibit altered pharmacokinetics |

The specific methoxy substitution pattern in this compound influences both its chemical reactivity and biological activity, distinguishing it from other derivatives.

Case Studies and Research Findings

Recent studies have highlighted the compound's role in drug development:

- PF-06650833 Development : This selective IRAK4 inhibitor has shown promise in treating inflammatory conditions. The synthesis of this compound utilized this compound as a key intermediate, demonstrating its utility in developing targeted therapies for autoimmune diseases.

- Pharmacological Evaluations : Various pharmacological evaluations have been conducted to assess the compound's efficacy and safety profile. These studies reveal that while the compound exhibits significant biological activity, further optimization is required to enhance its therapeutic index and minimize potential side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Retrosynthetic analysis using databases like REAXYS and Pistachio can identify feasible precursors, such as cyclopropane derivatives or methoxypyridine intermediates. Reaction optimization should focus on temperature control (e.g., maintaining 0–5°C during cyclopropane ring formation) and stoichiometric ratios of reagents (e.g., HCl for salt formation). Parallel reaction screening under inert atmospheres (N₂/Ar) minimizes oxidation byproducts .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For dihydrochloride confirmation, chloride ion quantification via potentiometric titration or ion chromatography is critical. Compare spectral data with structurally similar compounds (e.g., cyclopropylamine hydrochlorides) to validate assignments .

Q. What analytical methods are suitable for assessing purity and detecting impurities?

- Methodological Answer : Follow pharmacopoeial guidelines (e.g., USP/EP) using HPLC with UV detection (λ = 254–280 nm) and a C18 column. Key parameters:

- Mobile phase : Gradient of acetonitrile and 0.1% trifluoroacetic acid.

- Impurity profiling : Spiking with known analogs (e.g., 6-methoxy isomers) to identify retention times.

- Heavy metals : ICP-MS or colorimetric assays (limit: ≤20 ppm) .

Advanced Research Questions

Q. How can metabolic pathways of this compound be predicted or validated in preclinical studies?

- Methodological Answer : Utilize predictive tools like BKMS_METABOLIC to identify potential Phase I/II metabolites (e.g., demethylation or cyclopropane ring oxidation). Validate via in vitro assays:

- Liver microsomes : Incubate with NADPH and monitor metabolite formation via LC-MS/MS.

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. What strategies resolve enantiomeric impurities in the synthesis of chiral cyclopropane derivatives?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) or capillary electrophoresis (CE) with cyclodextrin additives. For preparative separation, simulate moving bed (SMB) chromatography optimizes yield and purity. Enantiomeric excess (ee) should be ≥98% for pharmacological studies .

Q. How does pH affect the stability of the dihydrochloride salt in aqueous solutions?

- Methodological Answer : Conduct forced degradation studies across pH 1–12 (using HCl/NaOH buffers) at 40°C/75% RH. Monitor via:

- UV-Vis spectroscopy : Absorbance shifts indicate degradation (e.g., hydrolysis of the cyclopropane ring).

- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life. Stabilizers like mannitol (1–5% w/v) may reduce hydrolysis .

Q. What computational methods predict interactions between this compound and biological targets (e.g., receptors or enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) or molecular dynamics simulations (GROMACS) using protein crystal structures (PDB). Key parameters:

- Binding affinity : ΔG ≤ −8 kcal/mol suggests strong interactions.

- Pharmacophore mapping : Align with known ligands (e.g., aminergic receptor agonists) to identify critical motifs (methoxy group, cyclopropane) .

Q. How can contradictory data on biological activity be reconciled across studies?

- Methodological Answer : Perform meta-analysis using standardized assays (e.g., cAMP accumulation for receptor activity). Variables to control:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.